molecular formula C13H13NO4S B3126068 N-(Methylsulfonyl)-N-1-naphthylglycine CAS No. 330967-96-9

N-(Methylsulfonyl)-N-1-naphthylglycine

Cat. No.: B3126068
CAS No.: 330967-96-9
M. Wt: 279.31 g/mol
InChI Key: VVNZXHNUHNUENW-UHFFFAOYSA-N
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Description

N-(Methylsulfonyl)-N-1-naphthylglycine is a specialized organic compound with the CAS Number 330967-96-9 and a molecular formula of C 13 H 13 NO 4 S. It has a molecular weight of 279.31 g/mol. This naphthalene-based glycine derivative is characterized by a methylsulfonyl (mesyl) group attached to the glycine nitrogen, forming a sulfonamide functional group. The structure is built around a 1-naphthyl ring system, which provides a bulky, planar aromatic moiety that can influence the compound's electronic properties and steric profile. The compound's structure is confirmed by its SMILES code: CS(=O)(N(C1=C2C=CC=CC2=CC=C1)CC(O)=O)=O. As a building block in synthetic chemistry, this compound serves as a key precursor for further chemical transformations. The carboxylic acid group can undergo typical reactions such as esterification, as seen in its derivative, Methyl n-(methylsulfonyl)-n-1-naphthylglycinate (CAS 330967-95-8) . The naphthalene core and the sulfonamide group make it a candidate for the development of more complex molecular architectures, particularly in the synthesis of nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry and materials science . Compounds featuring aromatic α-aminoazaheterocycles are of significant interest in diverse physiological processes and are found in numerous alkaloids and pharmaceutical agents . Researchers can utilize this chemical in Multicomponent Reactions (MCRs) to efficiently introduce structural diversity and complexity into target molecules, a strategy widely used to access biologically active derivatives . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes. Please refer to the safety data sheet for proper handling information. This compound has associated hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[methylsulfonyl(naphthalen-1-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-19(17,18)14(9-13(15)16)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNZXHNUHNUENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)O)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201268425
Record name N-(Methylsulfonyl)-N-1-naphthalenylglycine
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URL https://comptox.epa.gov/dashboard/DTXSID201268425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330967-96-9
Record name N-(Methylsulfonyl)-N-1-naphthalenylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330967-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Methylsulfonyl)-N-1-naphthalenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar and Structural Design Principles of N Methylsulfonyl N 1 Naphthylglycine Analogs

Methodologies for Systematic SAR Elucidation

The systematic investigation of SAR for analogs of N-(Methylsulfonyl)-N-1-naphthylglycine involves a multidisciplinary approach, integrating computational and experimental techniques to build a comprehensive understanding of ligand-target interactions. nih.govnih.gov A primary goal is to determine how specific structural modifications influence the compound's bioactive conformation—the precise three-dimensional shape it adopts when binding to its biological target. nih.gov

Key methodologies employed in this process include:

Computational Chemistry and Molecular Modeling : These in silico methods are vital for predicting the binding modes and affinities of newly designed analogs. Techniques such as homology modeling are used to construct a three-dimensional model of the target protein, which then serves as a template for docking studies. nih.gov Docking simulations predict the preferred orientation of a ligand within a binding site and estimate the strength of the interaction. nih.gov

Database Analysis : Conformational preferences of small molecules can be analyzed using crystallographic databases like the Cambridge Structural Database (CSD) and the Protein Data Bank (PDB). This analysis helps ensure that designed ligands can adopt low-energy conformations that are complementary to the target's binding pocket. nih.gov

Convergent Synthesis : The chemical synthesis of analog libraries is often designed to be convergent, allowing for the facile and rapid creation of diverse structures from common intermediates. This approach enables systematic changes to different parts of the molecule, such as the sulfonyl group or the naphthyl moiety, to probe their impact on activity. nih.gov

X-ray Crystallography : Obtaining crystal structures of ligand-target complexes provides the most detailed and accurate insights into the specific intermolecular interactions that govern binding. This information is invaluable for validating computational models and guiding further design efforts. acs.org

Table 1: Methodologies for SAR Elucidation

Methodology Description Application Example
Molecular Docking Predicts the preferred binding orientation and affinity of a ligand to a target protein. A docking study of an antagonist with its receptor can highlight crucial hydrogen bonds contributing to its potency. nih.gov
Conformational Analysis Uses databases (PDB, CSD) and computational methods to predict the likely three-dimensional shape of a molecule. Ensures that a designed molecule can adopt the necessary low-energy conformation to fit into a binding pocket. nih.gov
X-ray Crystallography Provides high-resolution structural data of a ligand bound to its target. Reveals detailed insights into protein-ligand interactions and the specific conformation adopted by the complex. acs.org
Systematic Synthesis Involves creating a library of related compounds with specific, controlled variations. Synthesizing a series of analogs with different sulfonyl groups to determine the effect on binding affinity. nih.govacs.org

Conformational and Electronic Influences of the N-Methylsulfonyl Group

The sulfonyl moiety is a strong hydrogen bond acceptor and can participate in crucial non-covalent interactions within a protein's binding site. nih.gov The geometry and electronic nature of the methylsulfonyl group help to orient the molecule correctly for optimal interaction with target residues. The presence of this group can be a determining factor in molecular recognition, driving the binding process through favorable electrostatic and hydrogen bonding interactions. researchgate.net In broader medicinal chemistry, the N-sulfonyl group is frequently found in biologically active compounds and is recognized for its role in establishing potent and specific interactions with biological targets. mdpi.com

Altering the sulfonyl portion of the molecule is a common strategy for fine-tuning biological activity. SAR studies on related sulfonyl-containing compounds, such as benzenesulfonamides, have demonstrated that even minor modifications can lead to dramatic changes in binding affinity and selectivity. For instance, the addition of different substituents to the structure can improve affinity by orders of magnitude. acs.org

Systematic variations can explore how changes in the size, lipophilicity, and electronic properties of the group attached to the sulfonyl moiety affect target engagement. Replacing the methyl group with larger alkyl or aryl groups, or introducing different functional groups, can modulate the compound's interaction profile, potentially enhancing potency or altering selectivity between different protein isoforms. acs.org

Table 2: Hypothetical Modulatory Effects of Sulfonyl Group Variations

R Group Variation (in R-SO₂) Potential Impact on Interaction Expected Change in Binding Affinity
Methyl (CH₃) Baseline hydrophobic and electronic profile. Reference Affinity
Ethyl (C₂H₅) Increased size and hydrophobicity. May increase or decrease affinity depending on pocket size.
Trifluoromethyl (CF₃) Strong electron-withdrawing effect, alters H-bond potential. Potentially significant increase in affinity due to altered electronics. acs.org
Cyclopropyl Introduces conformational rigidity and a different spatial profile. May improve affinity by reducing the entropic penalty of binding.
Phenyl Allows for potential π-π stacking interactions. Could significantly increase affinity if an aromatic pocket is available.

Stereochemical Determinants in Ligand-Target Interactions

The glycine (B1666218) portion of this compound introduces a potential stereocenter if the alpha-carbon is substituted. The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in ligand-target interactions. Biological macromolecules, such as enzymes and receptors, are chiral environments, meaning they can differentiate between stereoisomers (enantiomers or diastereomers) of a ligand.

Research on structurally related compounds has shown that biological activity can be highly stereospecific. Often, only one enantiomer is responsible for the desired pharmacological effect, while the other may be inactive or even produce off-target effects. For example, in a series of propanamide TRPV1 antagonists, a marked selectivity for the (S)-configuration was observed over the (R)-configuration. nih.gov This selectivity arises because the precise spatial orientation of functional groups in the active enantiomer allows for optimal engagement with key residues in the binding site, such as forming specific hydrogen bonds, which are not possible for the other enantiomer. nih.gov Therefore, controlling the stereochemistry is a fundamental principle in the design of potent and selective analogs.

Impact of the 1-Naphthyl Moiety on Intermolecular Interactions

The 1-naphthyl group is a large, planar, and hydrophobic moiety that plays a pivotal role in the molecule's ability to engage in non-covalent intermolecular interactions within a receptor's binding pocket.

The primary contributions of the 1-naphthyl moiety to binding affinity are through hydrophobic and aromatic stacking (π-π) interactions.

Hydrophobic Interactions : The nonpolar surface of the naphthalene (B1677914) ring system can interact favorably with hydrophobic amino acid residues in the binding pocket, such as leucine, isoleucine, and valine. This interaction is driven by the displacement of ordered water molecules from both the ligand and the protein surface, resulting in a net increase in entropy and a favorable binding energy.

Table 3: Intermolecular Interactions Involving the 1-Naphthyl Moiety

Interaction Type Description Typical Energy (kJ/mol)
Dispersive (Hydrophobic) Attraction between the nonpolar naphthyl ring and hydrophobic residues or molecules. 13 - 27 dntb.gov.uachemrxiv.org
π-π Stacking Non-covalent interaction between aromatic rings. Can be a significant component of the overall binding energy. researchgate.net
C-H···π Interactions Interaction of a C-H bond with the face of the aromatic π-system. Contributes to binding stability. nih.gov

Substituent Effects on the Naphthyl Ring System.

No specific research data is publicly available to detail the effects of substituents on the naphthyl ring system of this compound analogs.

Computational Approaches to SAR: Quantitative Structure-Activity Relationship (QSAR) Modeling.

Selection and Derivation of Molecular Descriptors.

There are no published QSAR studies on this compound analogs from which to describe the selection and derivation of molecular descriptors.

Advanced Computational and Theoretical Chemistry Applications for N Methylsulfonyl N 1 Naphthylglycine Research

Ligand-Protein Docking and Molecular Dynamics Simulations

Ligand-protein docking is a computational technique pivotal for predicting the preferred binding mode and affinity of a small molecule, such as N-(Methylsulfonyl)-N-1-naphthylglycine, within the active site of a target protein. nih.gov This method involves sampling a vast number of possible conformations and orientations of the ligand and scoring them based on their steric and energetic complementarity to the protein's binding pocket. nih.gov For instance, in a hypothetical study targeting a kinase, this compound would be docked into the ATP-binding site to assess its potential as an inhibitor. The results typically include a docking score, an estimated binding energy, and a detailed map of intermolecular interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking, which are crucial for stabilizing the ligand-protein complex. nih.gov

Following docking, molecular dynamics (MD) simulations are employed to investigate the dynamic stability and behavior of the predicted this compound-protein complex over time. nih.govmdpi.com These simulations model the atomic movements of the system in a simulated physiological environment, providing a more realistic understanding of the binding event. researchgate.net Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are analyzed to confirm the stability of the binding pose. Furthermore, advanced calculations like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method can be applied to the MD trajectory to refine the binding free energy prediction. nih.gov

Table 1: Illustrative Docking and MD Simulation Results for this compound with a Hypothetical Kinase Target This table presents hypothetical data for illustrative purposes.

Parameter Value Description
Docking Results
Docking Score (kcal/mol) -9.8 A scoring function's estimate of binding affinity.
Estimated Binding Energy (kcal/mol) -12.5 A more accurate estimation of the binding free energy.
Key Interacting Residues Val25, Ala42, Lys44, Leu95, Phe97 Amino acids forming significant hydrogen bonds and hydrophobic interactions.
Hydrogen Bonds 2 (with Lys44, Phe97) Specific polar interactions stabilizing the complex.
Molecular Dynamics (MD) Simulation
Simulation Time 200 ns The duration of the simulation to assess stability.
Average Ligand RMSD (Å) 1.2 Å Measures the average deviation of the ligand from its initial docked pose, indicating stability.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to elucidate the electronic structure and intrinsic reactivity of this compound. mdpi.com These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and other electronic properties. The Molecular Electrostatic Potential (MESP) surface, for example, can be calculated to identify regions of the molecule that are electron-rich (negatively charged) and electron-poor (positively charged). This information is critical for predicting non-covalent interactions, such as hydrogen bonding and electrostatic attraction with a protein target.

Furthermore, analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests lower reactivity. mdpi.com This type of reactivity profiling helps in understanding the molecule's metabolic fate and potential for covalent interactions. nih.govnih.gov

Table 2: Calculated Quantum Chemical Properties of this compound This table presents hypothetical data derived from a representative DFT calculation.

Quantum Chemical Descriptor Calculated Value Significance
HOMO Energy -6.8 eV Indicates potential sites for electrophilic attack.
LUMO Energy -1.5 eV Indicates potential sites for nucleophilic attack.
HOMO-LUMO Gap 5.3 eV Correlates with chemical reactivity and kinetic stability.
Dipole Moment 3.2 Debye Measures the overall polarity of the molecule, influencing solubility and binding.
Mulliken Charge on Sulfonyl Oxygen -0.65 e Highlights this region as a likely hydrogen bond acceptor.

De Novo Design and Virtual Screening Methodologies for Optimized Scaffolds

Building upon the structural foundation of this compound, computational methodologies like virtual screening and de novo design are employed to identify or create new chemical entities with potentially superior properties. mdpi.com Virtual screening involves the computational assessment of large chemical libraries to find novel "hits". nih.gov In a structure-based virtual screen, thousands to millions of compounds are docked into the target protein's binding site, and the top-scoring molecules are selected for further investigation. mdpi.comnih.gov

De novo design, conversely, is a computational strategy for generating entirely new molecular structures tailored to the specific topology and chemical environment of a protein's active site. mdpi.com Algorithms piece together molecular fragments or grow a ligand atom-by-atom within the binding site, optimizing for favorable interactions. This approach can lead to the discovery of highly novel chemical scaffolds that may not be present in existing compound libraries, offering new avenues for therapeutic development. Both techniques aim to generate optimized scaffolds with enhanced binding affinity, selectivity, or improved pharmacokinetic profiles compared to the original lead compound.

Table 3: Comparison of Parent Compound with Hypothetical Analogs from a Virtual Screen This table illustrates how virtual screening can identify compounds with improved predicted properties.

Compound ID Scaffold Modification Predicted Docking Score (kcal/mol) Predicted LogP
Parent Compound This compound -9.8 3.1
Analog VS-01 Naphthyl replaced with quinoline -10.5 2.8
Analog VS-02 Methylsulfonyl replaced with cyclopropylsulfonyl -10.2 3.5
Analog VS-03 Glycine (B1666218) ethyl ester -9.9 3.8

Cheminformatics and Data Mining for Compound Prioritization

Cheminformatics and data mining are essential for managing and analyzing the vast datasets generated during computational drug design campaigns. After virtual screening or de novo design yields a set of potential new compounds, cheminformatics tools are used to calculate a wide range of molecular descriptors for each molecule. These descriptors quantify various physicochemical properties, such as molecular weight, lipophilicity (LogP), polar surface area, and the number of rotatable bonds, which are critical for predicting a compound's drug-likeness and pharmacokinetic behavior.

Data mining techniques are then applied to this data to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. nih.gov A QSAR model establishes a mathematical correlation between the chemical structures (represented by their descriptors) and their predicted biological activity. These models can rapidly screen new virtual compounds and help prioritize the most promising candidates for chemical synthesis and subsequent experimental validation. This data-driven approach ensures that resources are focused on compounds with the highest probability of success, significantly streamlining the drug discovery pipeline.

Table 4: Prioritization of Optimized Compounds Using Cheminformatics and a QSAR Model This table shows a hypothetical prioritization based on calculated properties and a predictive model.

Compound ID Molecular Weight ( g/mol ) Polar Surface Area (Ų) Predicted Activity (pIC50) Priority Score
Analog VS-04 349.36 75.3 8.2 1
Analog VS-01 320.35 88.1 7.9 2
Analog VS-02 305.36 75.3 7.5 3
Parent Compound 279.31 75.3 7.2 4

Future Prospects and Interdisciplinary Research Directions for N Methylsulfonyl N 1 Naphthylglycine

Development of Next-Generation Synthetic Strategies

Future research could focus on developing more efficient and versatile synthetic routes to N-(Methylsulfonyl)-N-1-naphthylglycine and its analogs. Current synthetic approaches, which may involve the multi-step conversion of 1-naphthylamine (B1663977), could be optimized. The exploration of novel catalysts and green chemistry principles could lead to higher yields, reduced reaction times, and a better environmental profile. The development of a robust synthetic platform would be crucial for generating a library of related compounds for structure-activity relationship (SAR) studies.

Exploration of Unconventional Biological Targets and Modalities

The unique chemical structure of this compound, combining a naphthalene (B1677914) ring with a sulfonamide and a glycine (B1666218) moiety, suggests that it may interact with a variety of biological targets. Future research should venture beyond conventional enzyme and receptor assays to explore less traditional targets. This could include investigating its potential to modulate protein-protein interactions, disrupt protein aggregation, or target RNA structures. The exploration of its potential as a molecular probe or a component in targeted protein degradation technologies, such as proteolysis-targeting chimeras (PROTACs), could also be a fruitful area of research.

Integration of High-Throughput Screening and Omics Technologies in Mechanistic Research

To understand the potential biological effects of this compound, high-throughput screening (HTS) methodologies could be employed. nih.govnih.gov Screening against large libraries of biological targets could rapidly identify potential protein binders and cellular pathways affected by the compound. Furthermore, the integration of "omics" technologies such as transcriptomics, proteomics, and metabolomics would provide a comprehensive, unbiased view of the cellular response to the compound. nih.gov This approach can help in identifying its mechanism of action and potential off-target effects, which is a critical step in the early stages of drug discovery. mdpi.com

TechnologyApplication in this compound Research
High-Throughput Screening (HTS) Rapidly screen for biological activity against a wide array of targets.
Transcriptomics (e.g., RNA-Seq) Analyze changes in gene expression in cells treated with the compound to identify affected pathways.
Proteomics Identify proteins that directly interact with the compound or whose expression levels change upon treatment.
Metabolomics Study changes in the metabolic profile of cells to understand the compound's impact on cellular metabolism.

Synergistic Approaches in Computational and Experimental Chemistry

A combined computational and experimental approach would be highly beneficial in accelerating research on this compound. rsc.org Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict potential biological targets and binding modes. These in silico predictions can then guide and prioritize experimental validation, making the research process more efficient. mdpi.com For instance, virtual screening could identify a ranked list of potential protein targets, which can then be tested experimentally. The synergy between computational predictions and experimental feedback is a powerful paradigm in modern chemical research. rsc.org

ApproachDescriptionPotential Contribution
Molecular Docking Predicts the preferred orientation of the compound when bound to a target protein.Helps in identifying potential biological targets and understanding binding interactions.
Molecular Dynamics Simulates the physical movements of atoms and molecules.Provides insights into the stability of the compound-target complex and conformational changes.
Quantitative Structure-Activity Relationship (QSAR) Relates the chemical structure of compounds to their biological activity.Can be used to design new analogs of this compound with improved properties.

Q & A

Q. What are the key considerations in synthesizing N-(Methylsulfonyl)-N-1-naphthylglycine, and how can purity be ensured?

Synthesis typically involves multi-step reactions starting with 1-naphthylamine derivatives and methylsulfonyl chloride. Critical steps include:

  • Acylation/alkylation : Reacting the amino group with methylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane) and basic catalysts (e.g., triethylamine) to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product .
  • Validation : Purity is confirmed via HPLC (>95%) and melting point analysis .

Q. Which analytical techniques are most effective for characterizing N-(Methylsulfonyl)-N-1-naphthylglycine?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of methylsulfonyl (-SO2_2CH3_3) and naphthyl groups (aromatic proton shifts at δ 7.2–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 297.25 for C10_{10}H10_{10}F3_3NO4_4S) .
  • IR spectroscopy : Peaks at 1150–1300 cm1^{-1} (S=O stretching) and 1600–1500 cm1^{-1} (aromatic C=C) .

Q. What functional groups in N-(Methylsulfonyl)-N-1-naphthylglycine influence its reactivity?

  • Methylsulfonyl group : Enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols) .
  • Naphthyl moiety : Provides steric bulk and π-π stacking potential, affecting binding interactions in biological assays .
  • Glycine backbone : Allows derivatization (e.g., esterification) for solubility optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for N-(Methylsulfonyl)-N-1-naphthylglycine derivatives?

  • Orthogonal assays : Compare results across enzyme inhibition, receptor binding, and cellular viability assays to isolate specific mechanisms .
  • Structural analogs : Test compounds with modified substituents (e.g., trifluoromethyl vs. nitro groups) to identify structure-activity relationships (SAR) .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like glycine receptors .

Q. What experimental designs are optimal for studying N-(Methylsulfonyl)-N-1-naphthylglycine as a caged neurotransmitter precursor?

  • Photolysis conditions : UV irradiation (e.g., 365 nm) in buffered solutions to trigger glycine release, monitored via fluorescence or HPLC .
  • Control experiments : Include dark controls and competitive inhibitors (e.g., strychnine) to validate specificity in neuronal assays .
  • Kinetic studies : Measure release rates under varying pH and temperature to optimize activation protocols .

Q. How can reaction yields for N-(Methylsulfonyl)-N-1-naphthylglycine synthesis be improved?

  • Solvent optimization : Replace dichloromethane with acetonitrile to enhance solubility of intermediates .
  • Catalyst screening : Test alternatives to triethylamine (e.g., DMAP) for faster acylation .
  • Design of Experiments (DoE) : Apply factorial designs to evaluate temperature, stoichiometry, and reaction time interactions .

Q. What strategies mitigate stability issues during storage of N-(Methylsulfonyl)-N-1-naphthylglycine?

  • Lyophilization : Store as a lyophilized powder under inert gas (argon) at -20°C to prevent hydrolysis .
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to aqueous formulations .
  • Stability-indicating assays : Regular HPLC monitoring to detect degradation products (e.g., free glycine) .

Methodological Tables

Table 1: Key Analytical Parameters for N-(Methylsulfonyl)-N-1-naphthylglycine

ParameterMethodExpected ResultReference
Molecular WeightHRMS297.25 g/mol (C10_{10}H10_{10}F3_3NO4_4S)
Melting PointDSC196–201°C
S=O StretchingIR1150–1300 cm1^{-1}

Table 2: Comparative Reactivity of Structural Analogs

CompoundSubstituentBiological ActivityReference
N-(2,3-Dichlorophenyl)Cl groupsEnzyme inhibition (IC50_{50} = 5 µM)
N-(Trifluoromethylphenyl)CF3_3 groupEnhanced receptor binding (Kd_d = 0.8 nM)

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.